1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione
Description
This compound (IUPAC name: 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) is a purine-2,6-dione derivative featuring a 4-phenylpiperazinylmethyl group at position 8 and an isopropyl substituent at position 5. Its molecular formula is C₂₁H₂₈N₆O₂, with a molecular weight of 438.57 g/mol . The structural framework includes a xanthine core, a common motif in bioactive molecules targeting adenosine receptors or phosphodiesterases.
Properties
CAS No. |
878421-85-3 |
|---|---|
Molecular Formula |
C21H28N6O2 |
Molecular Weight |
396.495 |
IUPAC Name |
1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C21H28N6O2/c1-15(2)27-17(22-19-18(27)20(28)24(4)21(29)23(19)3)14-25-10-12-26(13-11-25)16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3 |
InChI Key |
FLGGFXNZFAMHSF-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It can be inferred from related studies that such compounds interact with their targets, leading to changes in the biological activities mentioned above.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, affect various biochemical pathways, leading to diverse biological activities.
Pharmacokinetics
A study on similar compounds, 8-methoxy-purine-2,6-dione derivatives, showed that these compounds undergo biotransformation reactions in different cunninghamella strains. The metabolites detected after the biotransformation were aromatic hydroxylation and N-dealkylation products. These findings may provide some insight into the potential pharmacokinetic properties of 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione.
Biological Activity
1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , and it features a purine core with various substituents that contribute to its biological activity. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₆O₂ |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
| InChI | InChI=1S/C17H20N6O2/c1-20-14... |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of piperazine have been shown to possess cytotoxic effects against various cancer cell lines. In studies assessing the activity of related compounds, IC50 values were determined for several derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.39 |
| Compound B | NCI-H460 | 0.46 |
| 1,3-Dimethyl derivative | HeLa | 7.01 |
These findings suggest that the presence of the piperazine moiety plays a crucial role in enhancing the anticancer activity of the compound.
The biological activity of 1,3-Dimethyl derivatives is often attributed to their ability to interact with specific molecular targets within cancer cells. For example, some studies indicate that these compounds can inhibit key enzymes involved in cancer progression, such as Aurora-A kinase and CDK2. The inhibition of these targets leads to cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several case studies have explored the pharmacological activities of related compounds:
- Anticonvulsant Activity : A study investigating N-phenyl derivatives containing piperazine reported significant anticonvulsant effects in animal models. The compounds demonstrated protective effects against seizures induced by maximal electroshock (MES), indicating potential therapeutic applications in epilepsy management .
- Cytotoxicity Assessment : A comparative study evaluated cytotoxic activities against carcinoma cell lines using the MTT assay. The results indicated that certain derivatives exhibited lower toxicity towards normal fibroblast cells while maintaining high efficacy against cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
Position 7 Modifications: The target compound’s isopropyl group (propan-2-yl) at position 7 contrasts with bulkier substituents like hexyl (Ev10) or 4-oxo-4-(4-phenylpiperazinyl)butyl (Ev4). The benzyl and styryl groups in Ev2 introduce aromaticity, which may enhance π-π stacking interactions with receptors but reduce solubility .
Position 8 Modifications :
- The 4-phenylpiperazinylmethyl group in the target compound is retained in analogs like Ev10 but replaced with piperazinyl (Ev7) or methoxy (Ev4) groups. Piperazine derivatives are associated with dopamine and serotonin receptor modulation, suggesting shared CNS activity .
Characterization Methods:
- FTIR Spectroscopy : Analogs like Ev9 show characteristic peaks for carbonyl (1650–1700 cm⁻¹) and aliphatic C-H (2850–2968 cm⁻¹) stretching, consistent with the target compound’s functional groups .
- Mass Spectrometry : Peaks at m/z = 438.57 (target) align with molecular weights of analogs like Ev10, confirming structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
